molecular formula C45H85N3O2 B10855843 A12-Iso5-2DC18

A12-Iso5-2DC18

Cat. No.: B10855843
M. Wt: 700.2 g/mol
InChI Key: KYZBKCPOKFBUSU-SXAUZNKPSA-N
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Description

A12-Iso5-2DC18 is an ionizable cationic lipid that has garnered significant attention in the field of mRNA delivery. This compound is particularly noted for its effectiveness in forming lipid nanoparticles (LNPs) that can encapsulate and deliver mRNA to target cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

A12-Iso5-2DC18 is synthesized using a one-step three-component reaction (3-CR) that couples various lipid structures to primary or secondary amines, ketones, and isocyanides or isocyanide derivatives . This method allows for the creation of a library of lipids, from which this compound has been identified as a potent mRNA delivery vehicle.

Industrial Production Methods

The industrial production of this compound involves scaling up the one-step three-component reaction. The process requires precise control of reaction conditions to ensure the purity and efficacy of the final product. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

A12-Iso5-2DC18 primarily undergoes reactions typical of ionizable cationic lipids. These include:

    Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated alkyl chains.

    Reduction: Reduction reactions can occur, although they are less common.

    Substitution: The compound can participate in substitution reactions, especially involving the amine groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while substitution reactions can yield various amine derivatives .

Scientific Research Applications

A12-Iso5-2DC18 has a wide range of scientific research applications:

Mechanism of Action

A12-Iso5-2DC18 exerts its effects by forming lipid nanoparticles that encapsulate mRNA. These nanoparticles facilitate the delivery of mRNA into target cells, where it can be translated into proteins. The compound’s ionizable nature allows it to interact with cellular membranes, promoting endosomal escape and enhancing mRNA delivery efficiency . The molecular targets and pathways involved include the stimulator of interferon genes (STING) pathway, which plays a crucial role in immune activation .

Properties

Molecular Formula

C45H85N3O2

Molecular Weight

700.2 g/mol

IUPAC Name

ethyl 1-[3-(dimethylamino)propyl]-5,5-bis[(Z)-heptadec-8-enyl]-2H-imidazole-2-carboxylate

InChI

InChI=1S/C45H85N3O2/c1-6-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-45(42-46-43(44(49)50-8-3)48(45)41-37-40-47(4)5)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-7-2/h21-24,42-43H,6-20,25-41H2,1-5H3/b23-21-,24-22-

InChI Key

KYZBKCPOKFBUSU-SXAUZNKPSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC1(N(C(N=C1)C(=O)OCC)CCCN(C)C)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1(C=NC(N1CCCN(C)C)C(=O)OCC)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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